Imidazole-4-acetaldehyde

Catalog No.
S598929
CAS No.
645-14-7
M.F
C5H6N2O
M. Wt
110.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazole-4-acetaldehyde

CAS Number

645-14-7

Product Name

Imidazole-4-acetaldehyde

IUPAC Name

2-(1H-imidazol-5-yl)acetaldehyde

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

InChI

InChI=1S/C5H6N2O/c8-2-1-5-3-6-4-7-5/h2-4H,1H2,(H,6,7)

InChI Key

MQSRGWNVEZRLDK-UHFFFAOYSA-N

SMILES

C1=C(NC=N1)CC=O

Synonyms

1H-imidazole-4-acetaldehyde, imidazole-4-acetaldehyde

Canonical SMILES

C1=C(NC=N1)CC=O

Description

Imidazole-4-acetaldehyde belongs to the class of organic compounds known as imidazoles. Imidazoles are compounds containing an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms. Imidazole-4-acetaldehyde is soluble (in water) and a very weakly acidic compound (based on its pKa). Imidazole-4-acetaldehyde participates in a number of enzymatic reactions. In particular, Imidazole-4-acetaldehyde can be converted into imidazoleacetic acid through the action of the enzyme aldehyde dehydrogenase, mitochondrial. In addition, Imidazole-4-acetaldehyde can be biosynthesized from histamine; which is mediated by the enzyme amiloride-sensitive amine oxidase [copper-containing]. In humans, imidazole-4-acetaldehyde is involved in the histidine metabolism pathway. Imidazole-4-acetaldehyde is also involved in the metabolic disorder called the histidinemia pathway. Outside of the human body, imidazole-4-acetaldehyde can be found in a number of food items such as cloves, pomegranate, acorn, and wax apple. This makes imidazole-4-acetaldehyde a potential biomarker for the consumption of these food products.
Imidazole-4-acetaldehyde is an alpha-CH2-containing aldehyde and an imidazolylacetaldehyde. It has a role as a human metabolite and a mouse metabolite.

Imidazole-4-acetaldehyde is an organic compound classified as an imidazole derivative. It has the molecular formula C5_5H6_6N2_2O and features an imidazole ring, which is a five-membered aromatic structure containing two nitrogen atoms at positions 1 and 3. This compound acts as a significant metabolite of histamine in biological organisms, playing a crucial role in various biochemical pathways, particularly in the metabolism of amino acids and neurotransmitters .

  • Oxidation to Imidazole-4-acetic Acid: It can be oxidized to imidazole-4-acetic acid through the action of aldehyde dehydrogenase enzymes, particularly mitochondrial aldehyde dehydrogenase .
  • Conversion from Histamine: The compound is formed by the oxidative deamination of histamine, catalyzed by diamine oxidase, leading to its further oxidation into imidazole-4-acetic acid .
  • Prebiotic Synthesis: Under prebiotic conditions, it can be synthesized from erythrose and formamidine, potentially contributing to the origins of life on Earth .

Imidazole-4-acetaldehyde has been implicated in various biological activities:

  • Metabolism of Histamine: It serves as a metabolite in the degradation pathway of histamine, which is essential for regulating physiological processes such as immune response and neurotransmission .
  • Potential Biomarker: Recent studies suggest that imidazole-4-acetaldehyde may act as a biomarker for predicting postoperative opioid consumption in gastric cancer patients, indicating its relevance in clinical settings .
  • Role in Enzymatic Reactions: It participates in enzymatic reactions involving amine oxidases and aldehyde oxidases, highlighting its importance in metabolic pathways across different organisms .

The synthesis of imidazole-4-acetaldehyde can occur through various methods:

  • Prebiotic Synthesis: Under simulated prebiotic conditions, it can be synthesized from erythrose and formamidine. This process involves several steps that may include the formation of intermediates like imidazole-4-glycol and imidazole-4-ethanol .
  • Oxidation of Histidine: In biological systems, it is synthesized from histidine via oxidative deamination facilitated by specific enzymes such as diamine oxidase .

Imidazole-4-acetaldehyde has several applications:

  • Biochemical Research: Its role as a metabolite makes it a subject of interest in studies related to histamine metabolism and neurotransmitter regulation.
  • Potential Therapeutic Uses: Due to its involvement in metabolic pathways, it may have implications for drug development targeting disorders related to histamine dysregulation.
  • Food Science: As it has been detected in various foods, including pears and spinach, it could serve as an indicator of dietary intake or food quality .

Research on imidazole-4-acetaldehyde has explored its interactions with various biological systems:

  • Enzyme Interactions: Studies have demonstrated its substrate specificity for aldehyde dehydrogenase isozymes, indicating its potential role in metabolic processes across different tissues .
  • Histamine Pathway Dynamics: Investigations into its production from histamine reveal insights into the regulatory mechanisms governing neurotransmitter levels and their physiological effects .

Imidazole-4-acetaldehyde shares structural similarities with several other compounds. Here are some comparable compounds along with their unique attributes:

CompoundMolecular FormulaUnique Attributes
HistidineC6_6H9_9N3_3O2_2An essential amino acid involved in protein synthesis.
ImidazoleC3_3H4_4N2_2A simple aromatic compound that serves as a building block for many biologically active molecules.
Imidazole-4-glycolC5_5H7_7N3_3OA precursor to imidazole-4-acetaldehyde; involved in similar metabolic pathways.
ImidazolesVariesA class of compounds containing an imidazole ring; diverse biological activities.

Imidazole-4-acetaldehyde stands out due to its specific role as a metabolite of histamine and its potential applications in clinical research, distinguishing it from other similar compounds that may not have the same biochemical significance or therapeutic potential.

Physical Description

Solid

XLogP3

-0.5

LogP

0.388

Other CAS

645-14-7

Wikipedia

Imidazole-4-acetaldehyde

Dates

Modify: 2023-07-20

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